![molecular formula C23H21N3O4S2 B2436617 3-(ethanesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide CAS No. 886941-31-7](/img/structure/B2436617.png)
3-(ethanesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide
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Overview
Description
3-(ethanesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylsulfonyl group, a methoxybenzo[d]thiazolyl moiety, and a pyridinylmethyl group attached to a benzamide core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-(ethanesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole ring: This step involves the cyclization of appropriate starting materials under acidic or basic conditions.
Introduction of the methoxy group: This can be achieved through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the ethylsulfonyl group: This step often involves sulfonylation reactions using reagents like ethylsulfonyl chloride.
Formation of the benzamide core: This can be done through amidation reactions using appropriate amines and carboxylic acid derivatives.
Attachment of the pyridinylmethyl group: This step may involve nucleophilic substitution reactions using pyridine derivatives.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
3-(ethanesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or pyridine moieties, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the benzamide or ester linkages.
Scientific Research Applications
Chemical Structure and Synthesis
This compound is characterized by the presence of an ethanesulfonyl group, a methoxy-substituted benzothiazole moiety, and a pyridinylmethyl group attached to a benzamide core. The synthesis of this compound typically involves multiple steps, including:
- Formation of the Benzothiazole Ring : Cyclization of appropriate starting materials under acidic or basic conditions.
- Introduction of the Methoxy Group : Methylation reactions using agents such as methyl iodide.
- Attachment of the Ethanesulfonyl Group : Sulfonylation reactions using reagents like ethylsulfonyl chloride.
- Formation of the Benzamide Core : Amidation reactions utilizing suitable amines and carboxylic acid derivatives.
These steps require careful control of conditions such as temperature and pH, with analytical techniques like NMR spectroscopy and mass spectrometry used for characterization.
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent in treating various diseases:
- Anticancer Activity : The benzothiazole moiety is known for its anticancer properties. Research indicates that compounds with similar structures can inhibit tumor growth by interacting with specific cellular pathways .
- Antimicrobial Properties : Studies have shown that related benzothiazole derivatives exhibit significant antimicrobial activity against various pathogens, suggesting potential applications in infectious disease treatment .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes, thus offering avenues for drug development targeting metabolic disorders .
Biological Research
In biological studies, 3-(ethanesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide has been explored for its effects on:
- Cell Signaling Pathways : The compound may modulate key signaling pathways within cells, influencing processes such as proliferation and apoptosis .
- DNA Interaction : It has been suggested that the compound can intercalate into DNA, potentially disrupting replication and transcription processes .
Industrial Applications
The compound also holds promise in industrial applications:
- Pharmaceutical Development : As an intermediate in the synthesis of pharmaceuticals, it can be utilized to create more complex molecules with therapeutic potential.
- Material Science : The unique properties of this compound may lead to the development of new materials with specific functionalities, particularly in coatings or electronic applications .
Mechanism of Action
The mechanism of action of 3-(ethanesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: It can bind to and inhibit the activity of certain enzymes, disrupting metabolic pathways.
Interacting with DNA: The compound may intercalate into DNA, affecting replication and transcription processes.
Modulating signaling pathways: It can influence various cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
When compared to similar compounds, 3-(ethanesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
3-(2-(benzo[d]thiazol-2-yl)-2-(phenylsulfonamido)ethyl)benzimidamide: This compound shares the benzo[d]thiazole and sulfonyl groups but differs in its overall structure and functional groups.
2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: This compound has a similar benzo[d]thiazole moiety but differs in its other functional groups and overall structure.
These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research.
Biological Activity
3-(ethanesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a sulfonyl group, a benzothiazole ring, a methoxy group, and a pyridine moiety. Its potential biological activities have garnered interest in medicinal chemistry, particularly concerning its antiproliferative and antibacterial properties.
Structure and Composition
The compound's IUPAC name is this compound. The structural formula can be represented as follows:
Component | Description |
---|---|
Molecular Formula | C22H24N3O4S2 |
Molecular Weight | 452.56 g/mol |
Functional Groups | Benzamide, Methoxy, Benzothiazole, Sulfonyl |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Ring: Cyclization of 2-aminothiophenol with an appropriate aldehyde.
- Introduction of the Methoxy Group: Methylation of the hydroxyl group on the benzothiazole ring.
- Attachment of the Ethanesulfonyl Group: Reaction with ethanesulfonyl chloride in the presence of a base.
- Formation of the Final Benzamide Structure: Coupling with pyridine-containing benzoyl chloride.
Antiproliferative Activity
Research has shown that derivatives of benzothiazole exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
Table 1: Antiproliferative Activity of Related Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 3.1 |
Compound B | HCT116 | 5.3 |
Compound C | A549 | 4.8 |
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. It may modulate these targets to induce apoptosis or inhibit cell cycle progression .
Antibacterial Activity
In addition to its anticancer properties, compounds containing the benzothiazole moiety have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives have exhibited minimum inhibitory concentrations (MIC) as low as 8 µM against Enterococcus faecalis .
Table 2: Antibacterial Activity Data
Compound | Bacterial Strain | MIC (µM) |
---|---|---|
Compound D | E. faecalis | 8 |
Compound E | S. aureus | 16 |
Compound F | E. coli | 32 |
Case Studies and Research Findings
A recent study investigated the biological activity of various benzothiazole derivatives, including those structurally related to our compound of interest. The research highlighted that modifications to the benzothiazole nucleus can significantly enhance anticancer activity and selectivity towards specific cancer cell lines .
Another study focused on the synthesis and evaluation of novel benzothiazole compounds for their dual anti-inflammatory and anticancer properties, showcasing their potential in treating complex diseases .
Properties
IUPAC Name |
3-ethylsulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-3-32(28,29)18-10-6-8-16(14-18)22(27)26(15-17-9-4-5-13-24-17)23-25-21-19(30-2)11-7-12-20(21)31-23/h4-14H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJLUCRZIQXOLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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